molecular formula C5H13N2O4PS-2 B11819788 [2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate

[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate

Cat. No.: B11819788
M. Wt: 228.21 g/mol
InChI Key: HTILGDXAVYZGOX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate: is an organic thiophosphate compound known for its cytoprotective properties. It is commonly used in medical applications, particularly in chemotherapy and radiation therapy, to protect normal tissues from the toxic effects of these treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate typically involves the reaction of 2-mercaptoethylamine with 3-aminopropylamine, followed by phosphorylation. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate involves its conversion to an active thiol metabolite by alkaline phosphatase in tissues. This active metabolite scavenges reactive oxygen species and detoxifies reactive metabolites of chemotherapeutic agents like cisplatin. The higher concentration of the thiol metabolite in normal tissues provides differential protection to normal cells compared to tumor cells .

Comparison with Similar Compounds

Uniqueness: [2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate is unique due to its specific structure, which allows for efficient conversion to its active thiol form and effective scavenging of reactive oxygen species. This makes it particularly effective in protecting normal tissues during chemotherapy and radiation therapy .

Properties

Molecular Formula

C5H13N2O4PS-2

Molecular Weight

228.21 g/mol

IUPAC Name

[2-(3-aminopropylamino)-1-sulfanylethyl] phosphate

InChI

InChI=1S/C5H15N2O4PS/c6-2-1-3-7-4-5(13)11-12(8,9)10/h5,7,13H,1-4,6H2,(H2,8,9,10)/p-2

InChI Key

HTILGDXAVYZGOX-UHFFFAOYSA-L

Canonical SMILES

C(CN)CNCC(OP(=O)([O-])[O-])S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.